N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-fluorophenyl group at the N1 position and a 2-(dimethylamino)ethyl moiety at the N2 position. The chloro and fluoro substituents on the aromatic ring are electron-withdrawing groups that enhance stability and influence electronic interactions with biological targets, while the dimethylaminoethyl group contributes to solubility and basicity .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-17(2)6-5-15-11(18)12(19)16-8-3-4-10(14)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIZFKAYUKWOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamides
Structural Variations and Key Functional Groups
Oxalamides exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
- N2 Substituent Flexibility: The dimethylaminoethyl group in the target compound offers greater conformational flexibility compared to rigid aromatic groups (e.g., pyridyl or phenethyl), which may influence target selectivity .
- Solubility and Basicity: The dimethylamino group increases water solubility under acidic conditions (via protonation), contrasting with methoxy or pyridyl groups that rely on hydrogen bonding or π-π interactions .
Table 2: Physicochemical Properties*
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 2.1 | 2 | 5 | 6 |
| Compound 28 () | 3.5 | 2 | 5 | 7 |
| S336 () | 2.8 | 2 | 7 | 8 |
*Predicted using SwissADME.
- Lipophilicity: The dimethylaminoethyl group reduces logP (2.1 vs. 3.5 for compound 28), suggesting improved aqueous solubility.
- Hydrogen Bonding: All compounds share two H-bond donors (amide NH groups), critical for target interactions.
Bioactivity and Toxicology
Bioactivity:
- Compound 28 : Demonstrated activity as a cytochrome P450 inhibitor, with structural features (chloro, fluoro, methoxy) contributing to enzyme binding .
- S336 : Acts as a potent umami agonist (EC50 ~0.5 μM) due to pyridyl and methoxy groups enhancing taste receptor interactions .
- Target Compound : Hypothesized to exhibit kinase or protease inhibition based on analog data, though experimental validation is required.
Toxicology:
- NOEL and Safety Margins: Structurally related oxalamides (e.g., S336) show a No Observed Effect Level (NOEL) of 100 mg/kg/day in rats, with safety margins exceeding 500 million for flavoring agents .
- Metabolism: Oxalamides like S336 resist amide hydrolysis but undergo rapid hepatic metabolism via oxidation or ester cleavage . The dimethylamino group in the target compound may undergo N-demethylation, a pathway distinct from pyridyl or methoxy metabolism.
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H12ClF N2O2
- Molecular Weight : 306.71 g/mol
The structure features a chloro-fluorophenyl moiety and a dimethylaminoethyl group connected via an oxalamide linkage, which may contribute to its biological efficacy.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxalamides have shown promising results against various cancer cell lines, including:
- A431 Human Epidermoid Carcinoma Cells : Inhibitory effects were observed in related compounds, leading to a focus on structure-activity relationships (SAR) for optimizing anticancer efficacy .
- HepG2 Cell Line : Similar compounds demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class often target topoisomerases, which are crucial for DNA replication and repair. Inhibition of these enzymes can lead to apoptosis in cancer cells.
- Receptor Modulation : The dimethylamino group may facilitate interactions with various receptors, potentially modulating signaling pathways involved in cell growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for enhancing the biological activity of oxalamide derivatives. The presence of halogen substituents (like chlorine and fluorine) can significantly influence the compound's lipophilicity and receptor binding affinity.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C15H12ClFN2O2 | Potential anticancer activity; receptor modulation |
| N1-(4-fluorophenyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide | C18H21N3O4 | Exhibits cytotoxicity; targets topoisomerases |
| N1-(3-chloro-4-methylphenyl)-N2-(4-fluorophenyl)oxalamide | C20H19ClF N2O2 | Different substituents may lead to varied pharmacological profiles |
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of oxalamide derivatives, researchers synthesized several compounds and assessed their cytotoxic effects on A431 cells. The results indicated that specific modifications to the oxalamide structure enhanced potency against cancer cell lines .
Study 2: Targeting Plasmodium falciparum
Another investigation focused on the antimalarial properties of similar compounds, revealing that certain oxalamides demonstrated selective activity against Plasmodium falciparum strains. The study highlighted the importance of structural features in achieving desired biological effects .
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